molecular formula C13H18ClNO B13466515 1-[4-(But-3-yn-1-yloxy)phenyl]propan-2-amine hydrochloride

1-[4-(But-3-yn-1-yloxy)phenyl]propan-2-amine hydrochloride

Cat. No.: B13466515
M. Wt: 239.74 g/mol
InChI Key: XXVMDVLAZHJEDY-UHFFFAOYSA-N
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Description

1-[4-(But-3-yn-1-yloxy)phenyl]propan-2-amine hydrochloride is an organic compound that belongs to the class of phenylpropanamines. This compound is characterized by the presence of a but-3-yn-1-yloxy group attached to a phenyl ring, which is further connected to a propan-2-amine moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

The synthesis of 1-[4-(But-3-yn-1-yloxy)phenyl]propan-2-amine hydrochloride typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the but-3-yn-1-yloxy group: This can be achieved by reacting but-3-yn-1-ol with an appropriate halogenating agent to form but-3-yn-1-yl halide.

    Attachment to the phenyl ring: The but-3-yn-1-yl halide is then reacted with a phenol derivative in the presence of a base to form the but-3-yn-1-yloxyphenyl compound.

    Formation of the propan-2-amine moiety: The but-3-yn-1-yloxyphenyl compound is then subjected to reductive amination with a suitable amine source to form the final product.

    Hydrochloride salt formation: The free base form of the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Chemical Reactions Analysis

1-[4-(But-3-yn-1-yloxy)phenyl]propan-2-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the but-3-yn-1-yloxy group can be replaced by other nucleophiles such as halides or alkoxides.

    Addition: The triple bond in the but-3-yn-1-yloxy group can participate in addition reactions with hydrogen, halogens, or other electrophiles, leading to the formation of alkenes or alkanes.

Scientific Research Applications

1-[4-(But-3-yn-1-yloxy)phenyl]propan-2-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs for treating neurological disorders.

    Industry: The compound is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[4-(But-3-yn-1-yloxy)phenyl]propan-2-amine hydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-[4-(But-3-yn-1-yloxy)phenyl]propan-2-amine hydrochloride can be compared with other similar compounds, such as:

    1-[4-(But-2-yn-1-yloxy)phenyl]propan-2-amine: This compound has a similar structure but with a but-2-yn-1-yloxy group instead of but-3-yn-1-yloxy, leading to different chemical and biological properties.

    1-[4-(Prop-2-yn-1-yloxy)phenyl]propan-2-amine:

    1-[4-(But-3-yn-1-yloxy)phenyl]ethan-2-amine: This compound has an ethan-2-amine moiety instead of propan-2-amine, affecting its overall properties and uses.

Properties

Molecular Formula

C13H18ClNO

Molecular Weight

239.74 g/mol

IUPAC Name

1-(4-but-3-ynoxyphenyl)propan-2-amine;hydrochloride

InChI

InChI=1S/C13H17NO.ClH/c1-3-4-9-15-13-7-5-12(6-8-13)10-11(2)14;/h1,5-8,11H,4,9-10,14H2,2H3;1H

InChI Key

XXVMDVLAZHJEDY-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=C(C=C1)OCCC#C)N.Cl

Origin of Product

United States

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